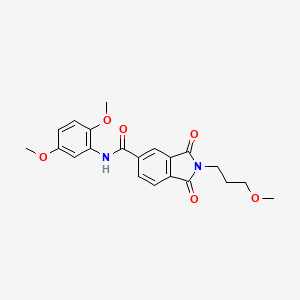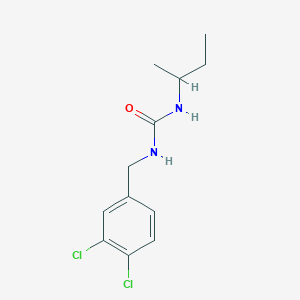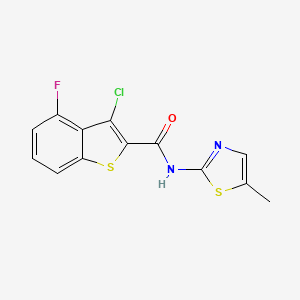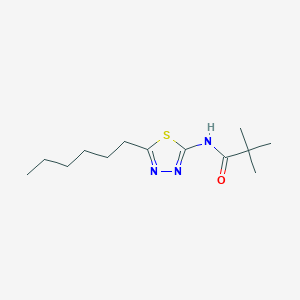
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide
描述
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide is a synthetic compound that has recently gained attention in scientific research. This compound is an inhibitor of a specific enzyme known as bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. The inhibition of BRD4 has been shown to have potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
作用机制
The mechanism of action of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which includes this compound. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes.
Inhibition of BET proteins by this compound prevents the recruitment of transcriptional machinery to specific genes, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have several biochemical and physiological effects. In cancer cells, inhibition of this compound leads to the downregulation of genes involved in cell cycle progression and survival, leading to cell cycle arrest and apoptosis.
In addition, inhibition of this compound has been shown to reduce the expression of inflammatory genes in various models of inflammatory disorders, leading to a reduction in inflammation.
实验室实验的优点和局限性
The advantages of using 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide in lab experiments include its specificity for this compound and its ability to inhibit BET family proteins. This compound has been shown to have potent inhibitory activity against this compound in various cell lines and animal models.
However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of this compound in preclinical and clinical studies.
未来方向
There are several future directions for the use of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide in scientific research. One direction is the development of more potent and selective inhibitors of this compound and other BET family proteins.
Another direction is the investigation of the potential therapeutic effects of this compound inhibition in other diseases, including neurological disorders and viral infections. The role of this compound in these diseases is still largely unknown, and further research is necessary to understand its potential as a therapeutic target.
Conclusion:
This compound is a synthetic compound that has shown promising results in the inhibition of this compound and other BET family proteins. Its potential therapeutic effects in various diseases, including cancer and inflammatory disorders, make it a promising target for drug development.
Further research is necessary to understand the full extent of its biochemical and physiological effects, as well as its potential limitations and toxicities. With careful optimization and development, this compound may have the potential to revolutionize the treatment of various diseases.
科学研究应用
The inhibition of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide by this compound has been shown to have potential therapeutic effects in various diseases. In cancer, this compound is often overexpressed and plays a role in the survival and proliferation of cancer cells. Inhibition of this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
In addition, this compound has been implicated in the regulation of inflammatory gene expression. Inhibition of this compound has been shown to reduce inflammation in various models of inflammatory disorders, including asthma and rheumatoid arthritis.
属性
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5/c18-13-6-5-10(9-14(13)21(25)26)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h5-6,9,11-12H,1-4,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQJNGAFAMCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4705378.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4705380.png)
![5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4705388.png)
![[1-(2-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4705400.png)
![2-[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4705408.png)
![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4705410.png)

![N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4705421.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-(3,5-dimethoxybenzoyl)benzamide](/img/structure/B4705423.png)


![4-amino-8-(4-fluorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4705433.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4705453.png)